N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide
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Overview
Description
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is known for its unique structure, which includes a methoxy group attached to a phenyl ring and a hydrazinecarboxylate moiety . It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and methoxycarbohydrazide . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide undergoes various chemical reactions, including:
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . Additionally, the methoxy group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide can be compared with other similar compounds, such as:
N’-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide: Similar structure but with the methoxy group in the meta position instead of the para position.
N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide lies in its specific substitution pattern and the presence of both methoxy and hydrazinecarboxylate groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl N-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(12-13-11(14)16-3)9-4-6-10(15-2)7-5-9/h4-7H,1-3H3,(H,13,14)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXIEMKBZTWPIF-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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